

Physicochemical Properties of Ropivacaine Hydrochloride: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the core physicochemical properties of **ropivacaine** hydrochloride for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of key experiments.

Core Physicochemical Data

Ropivacaine hydrochloride is an amide-type local anesthetic agent. Its hydrochloride salt form is commonly used in clinical practice. The key physicochemical properties are summarized in the tables below. Note that slight variations in reported values can be attributed to different experimental conditions and whether the anhydrous or monohydrate form was analyzed.

Table 1: General Physicochemical Properties



Property	Value	Source(s)
Chemical Name	(2S)-N-(2,6-dimethylphenyl)-1- propylpiperidine-2- carboxamide hydrochloride	[1]
Molecular Formula	C17H26N2O · HCI	[2]
C17H27CIN2O	[1][3]	
C ₁₇ H ₂₆ N ₂ O · HCl · H ₂ O (Monohydrate)	[4][5]	
Molecular Weight	310.86 g/mol (Anhydrous)	[2]
310.9 g/mol (Anhydrous)	[1][3]	
328.88 g/mol (Monohydrate)	[5][6]	_
328.89 g/mol (Monohydrate)	[4]	_
Appearance	White to off-white crystalline powder	[4]

Table 2: Thermodynamic and Partitioning Properties



Property	Value	Conditions	Source(s)
Melting Point	260-262 °C	Crystals from isopropyl alcohol	
267-269 °C	(lit.)	[7][8]	
269.5-270.6 °C	Crystals from acetone + water (Monohydrate)		
рКа	8.07	0.1 M KCl solution, 25°C	[4]
8.16	25°C	[9]	
~8.2	[10]		_
Solubility	53.8 mg/mL	In water at 25°C	[4][11]
5 mg/mL	In H₂O	[12]	
Soluble	In water and methanol	[5][11]	_
~15 mg/mL	In ethanol	[13]	_
~25 mg/mL	In DMSO	[13]	_
Partition Coefficient	Distribution ratio of 14:1 (n- octanol/phosphate buffer)	pH 7.4	[4][11]
Log P: 2.9	[14]		

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized from standard laboratory practices.

Determination of pKa by Potentiometric Titration



This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution during titration with a standardized acid or base.

Materials:

- Ropivacaine hydrochloride sample
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- Standardized 0.1 M hydrochloric acid (HCI) solution
- 0.15 M potassium chloride (KCl) solution (to maintain ionic strength)
- Methanol or other suitable co-solvent (if needed for solubility)
- Deionized water

Procedure:

- Sample Preparation: Accurately weigh and dissolve a sufficient amount of **ropivacaine** hydrochloride in deionized water (or a co-solvent/water mixture if solubility is low) to achieve a final concentration of approximately 1 mM.[15][16]
- Initial pH Adjustment: Transfer a known volume (e.g., 20 mL) of the sample solution to a reaction vessel. If titrating with a base, acidify the solution to a pH of 1.8-2.0 using 0.1 M HCI.[15][16]
- Titration Setup: Place the vessel on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
- Titration: Begin stirring and slowly add the 0.1 M NaOH titrant in small, precise increments from the burette.



- Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable (signal drift < 0.01 pH units per minute). Continue the titration until the pH reaches approximately 12-12.5.[15][16]
- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve.
- Replication: Perform the titration at least in triplicate to ensure reproducibility.[15][16]

Determination of Aqueous Solubility by Shake-Flask Method

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[17]

Materials:

- Ropivacaine hydrochloride sample
- Small glass vials with screw caps
- Thermostatically controlled shaker or water bath (e.g., set to 25°C)
- Centrifuge
- Syringe filters (e.g., 0.45 μm)
- Analytical balance
- A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
- Buffer solution of desired pH (e.g., phosphate buffer, pH 7.4)

Procedure:

 Sample Preparation: Add an excess amount of ropivacaine hydrochloride to a series of vials containing the desired solvent (e.g., water, buffer). The presence of undissolved solid is crucial.[17]



- Equilibration: Seal the vials and place them in the shaker at a constant temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

 [18]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.
 For complete separation, centrifuge the vials at high speed.[17]
- Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution).
- Filtration: Immediately filter the aliquot using a syringe filter to remove any remaining undissolved microparticles.
- Quantification: Dilute the filtrate to a suitable concentration and analyze it using a prevalidated analytical method (e.g., HPLC) to determine the concentration of dissolved ropivacaine hydrochloride.
- Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Octanol-Water Partition Coefficient (Log P)

The shake-flask method is the traditional approach for measuring the partition coefficient (P) or its logarithm (Log P), which indicates a drug's lipophilicity.[19]

Materials:

- Ropivacaine hydrochloride sample
- n-Octanol (pre-saturated with water)
- Water or buffer (pre-saturated with n-octanol)
- Centrifuge tubes or separatory funnels
- Mechanical shaker
- Centrifuge



Analytical instrument for quantification (e.g., HPLC)

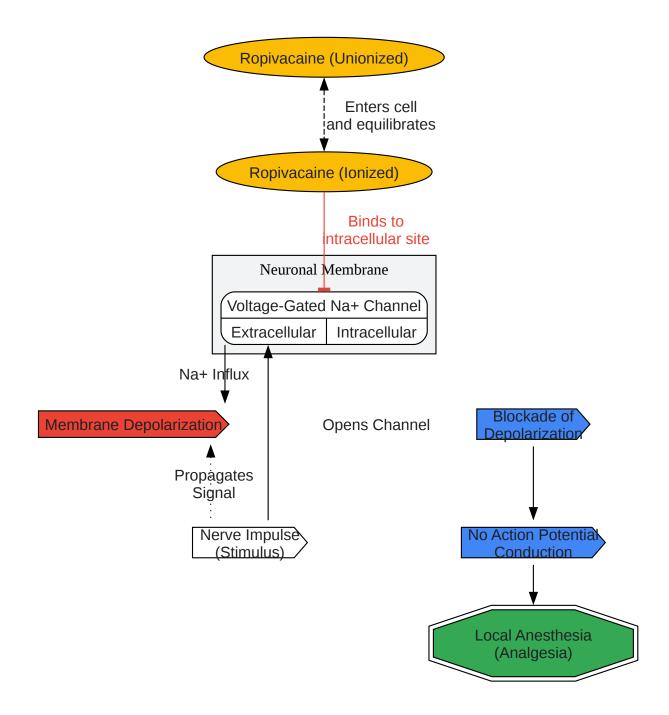
Procedure:

- Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.
- Sample Addition: Prepare a stock solution of **ropivacaine** hydrochloride in the aqueous phase. Add a known volume of this solution to a centrifuge tube.
- Partitioning: Add a known volume of the pre-saturated n-octanol to the tube. Common volume ratios (octanol:water) are 1:1, 2:1, and 1:2.[19]
- Equilibration: Cap the tube and shake it gently for a set period to allow for the partitioning of the drug between the two phases until equilibrium is reached. Avoid vigorous shaking that can cause emulsification.[20]
- Phase Separation: Centrifuge the tube to ensure a clear separation of the n-octanol and aqueous layers.[19]
- Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the
 concentration of ropivacaine hydrochloride in each phase using a suitable analytical
 method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous The Log P is the base-10 logarithm of this value.

Visualizations: Pathways and Workflows Mechanism of Action: Sodium Channel Blockade

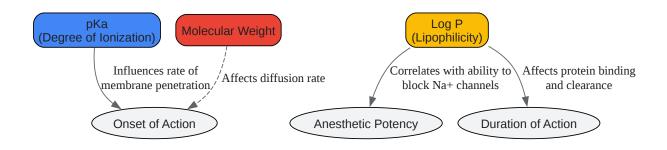
Ropivacaine, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. This is achieved by reversibly binding to voltage-gated sodium channels within the nerve cell membrane, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials.[14][21][22]











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